![molecular formula C25H22ClNO5S B3008447 3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one CAS No. 866810-01-7](/img/structure/B3008447.png)

3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

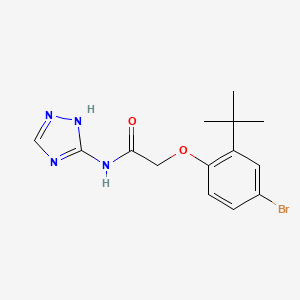

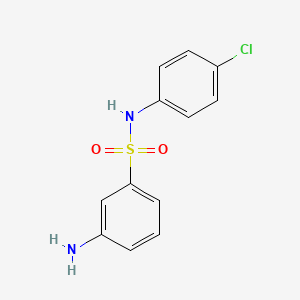

The compound 3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse pharmacological activities and are components of various medicinal agents. The specific compound appears to be a complex molecule with potential sulfonyl and methoxy functional groups, which may contribute to its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and reagents. In the provided data, the synthesis of thieno[3,2-f]quinolin-7(6H)-one derivatives is described, which involves the reductive cleavage of a disulfide, followed by reactions with aryloxybut-2-ynylthio compounds and subsequent conversion into sulfoxides and monothio-hemiacetals . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies involving the formation of sulfoxides and subsequent rearrangements could potentially be applied.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring. The presence of substituents like chlorophenyl, methoxy, and methylbenzyl groups can significantly influence the electronic distribution and steric hindrance within the molecule. These factors are crucial in determining the molecule's reactivity and interaction with biological targets. The papers provided do not offer specific insights into the molecular structure analysis of the compound .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the aromatic nature of the quinoline ring. The sulfonyl group is a good leaving group, which can facilitate nucleophilic substitution reactions. The methoxy groups may be involved in demethylation or participate in reactions with electrophiles. The provided papers do not discuss the chemical reactions of the specific compound but studying similar quinoline derivatives can provide insights into possible reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives like the compound are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups can affect the compound's acidity, basicity, solubility, and stability. The sulfonyl group may increase the compound's solubility in polar solvents, while the methoxy groups could contribute to its overall stability. The papers provided do not provide specific data on the physical and chemical properties of the compound .

Scientific Research Applications

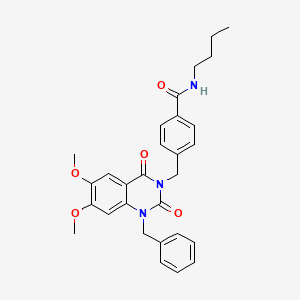

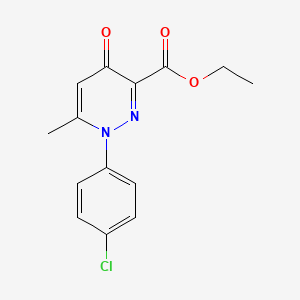

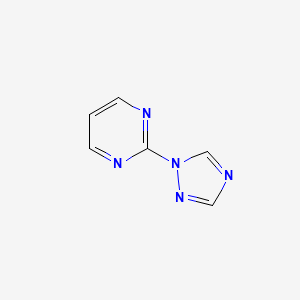

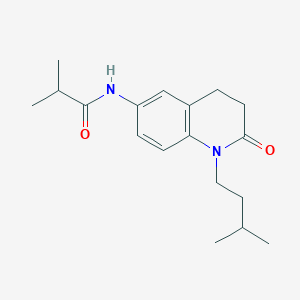

Synthetic Pathways and Chemical Properties

Researchers have developed efficient synthetic routes for related compounds, highlighting their potential in creating novel chemical entities. For instance, methods for synthesizing metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate demonstrate the use of protective groups and novel synthetic pathways to achieve high-yield production of complex molecules (Mizuno et al., 2006). Such methodologies can be applied to the synthesis of 3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one, offering insights into its potential chemical manipulations and applications in drug development and other areas.

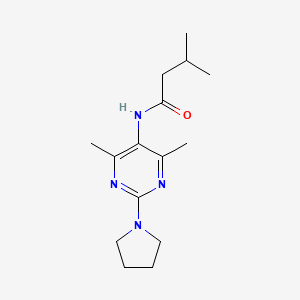

Antimicrobial and Antifungal Activities

Compounds bearing the sulfonamide fragment, similar in structure to the discussed compound, have been evaluated for their antimicrobial and antifungal activities. A study demonstrated that these compounds exhibited remarkable antibacterial and antifungal activities, highlighting their potential as leads in the development of new antimicrobial agents (Patel et al., 2010). This suggests that this compound could be explored for similar biological activities.

Photoelectric Conversion and Dye Sensitization

The exploration of hemicyanine derivatives for photoelectrochemical applications indicates a potential avenue for the use of related quinoline derivatives in material sciences. These compounds have been applied in dye-sensitized solar cells, demonstrating efficient charge separation and energy conversion yields (Wang et al., 2000). The structural similarity suggests that this compound could be investigated for its photoelectric properties and applications in solar energy conversion.

Antioxidant Properties

The study of coumarin-fused quinolines for their ability to quench radicals and inhibit DNA oxidation opens another potential application area. These compounds, particularly those with ferrocenyl-substituted pyrano[3,2-g]quinolin-2-one skeletons, showed significant antioxidant activities (Xi & Liu, 2015). Given the structural features of this compound, similar investigations could reveal its potential as an antioxidant agent.

properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO5S/c1-16-4-6-17(7-5-16)14-27-15-24(33(29,30)19-10-8-18(26)9-11-19)25(28)20-12-22(31-2)23(32-3)13-21(20)27/h4-13,15H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYVRGKYZSGQPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B3008367.png)

![methyl 2-(3-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3008372.png)

![7-(3,4-dimethoxyphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008374.png)

![4-[(4-chloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3008378.png)

![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3008380.png)

![Tert-butyl 4-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B3008385.png)

![5-[(4-Fluorophenyl)methyl]-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3008386.png)